Nitrosobiotin

Catalog No.
S605109
CAS No.
56859-26-8
M.F
C10H15N3O4S
M. Wt
273.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrosobiotin

CAS Number

56859-26-8

Product Name

Nitrosobiotin

IUPAC Name

5-[(3aR,6S,6aS)-3-nitroso-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

InChI

InChI=1S/C10H15N3O4S/c14-8(15)4-2-1-3-7-9-6(5-18-7)13(12-17)10(16)11-9/h6-7,9H,1-5H2,(H,11,16)(H,14,15)/t6-,7-,9-/m0/s1

InChI Key

IFUXQNNMTPBRPW-ZKWXMUAHSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2N=O

Synonyms

nitrosobiotin

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2N=O

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2N=O

Affinity Labeling:

Nitrosobiotin's high affinity for avidin and streptavidin, proteins known for their exceptional binding capacity, makes it an ideal tool for affinity labeling experiments. By attaching nitrosobiotin to a target molecule (protein, ligand, etc.), researchers can:

  • Isolate and purify the target molecule from complex mixtures using avidin or streptavidin-conjugated beads .
  • Identify and characterize interacting partners of the target molecule by pulling down bound proteins with avidin or streptavidin .
  • Study the spatial organization of proteins within cells by incorporating nitrosobiotin into photoactivated probes .

Nitric Oxide (NO) Detection and Signaling:

The nitroso group in nitrosobiotin readily releases nitric oxide (NO), a crucial signaling molecule involved in various physiological processes. This property allows researchers to:

  • Deliver NO to specific cellular compartments or tissues by conjugating nitrosobiotin with antibodies or other targeting molecules .
  • Investigate the role of NO in different biological processes by studying the effects of nitrosobiotin on cell signaling pathways, gene expression, and other cellular functions .

Drug Delivery and Targeting:

The combination of biotin's targeting ability and NO's therapeutic potential makes nitrosobiotin a promising candidate for drug delivery applications. Researchers are exploring its use for:

  • Delivering drugs specifically to diseased cells or tissues by attaching them to nitrosobiotin and utilizing avidin/streptavidin-based targeting strategies .
  • Treating diseases associated with NO deficiency, such as cardiovascular disorders and inflammatory conditions, by delivering NO directly to affected tissues .

Nitrosobiotin is a nitroso compound with the chemical formula C₁₀H₁₅N₃O₄S. It is structurally related to biotin, a vital coenzyme involved in various metabolic processes, particularly in the metabolism of carbohydrates, fats, and proteins. The introduction of a nitroso group (–NO) into the biotin structure alters its chemical properties and biological activities, making it of interest in both organic chemistry and biochemistry.

As mentioned earlier, nitrosobiotin itself is not known to have a specific biological mechanism of action. However, its tight binding with streptavidin allows researchers to leverage this interaction for various purposes. By attaching molecules of interest (antibodies, enzymes, etc.) to nitrosobiotin, researchers can utilize streptavidin's high affinity to immobilize or purify these molecules [].

Characteristic of nitroso compounds:

  • Reactivity with Amines: Nitrosobiotin can react with primary amines under acidic conditions to form nitrosamines, which are known for their mutagenic properties .
  • Diels-Alder Reactions: As a dienophile, it can engage in Diels-Alder reactions, contributing to the synthesis of heterocyclic compounds .
  • Isomerization: Nitrosobiotin may undergo isomerization in protic media, converting to oximes or other related structures depending on the reaction conditions .

Nitrosobiotin can be synthesized through several methods:

  • Nitrosation of Biotin: This involves treating biotin with sodium nitrite under acidic conditions, leading to the formation of the nitroso derivative.
  • Reduction of Nitro Compounds: Similar to other nitroso compounds, nitrosobiotin may be produced by reducing nitro derivatives of biotin .
  • Oxidation of Hydroxylamines: Hydroxylamine derivatives of biotin can be oxidized to yield nitrosobiotin .

Nitrosobiotin has potential applications in various fields:

  • Biochemistry: As a research tool for studying the role of biotin derivatives in metabolic pathways.
  • Pharmaceuticals: Investigated for its potential therapeutic effects and as a lead compound for drug development due to its unique properties.
  • Organic Synthesis: Used as a reagent in synthetic organic chemistry for the preparation of complex molecules through its reactivity.

Several compounds share structural or functional similarities with nitrosobiotin. Below is a comparison highlighting their uniqueness:

CompoundStructure/FunctionalityUnique Aspects
BiotinC₁₀H₁₆N₄O₃SEssential vitamin involved in metabolism
NitrosodimethylamineC₂H₆N₂OKnown carcinogen; used in various chemical syntheses
NitrosobenzeneC₆H₅NOUsed as an intermediate in organic synthesis
N-NitrosopiperidineC₅H₁₁N₂OExhibits different biological activities

Nitrosobiotin is unique due to its specific structural modifications derived from biotin, which may influence its biological interactions and applications compared to other nitroso compounds.

Classical Nitrosation of Biotin

The classical preparation of nitrosobiotin involves the direct nitrosation of biotin using sodium nitrite under acidic conditions [7] [15]. The reaction proceeds optimally at pH 1, where the nitrosation velocity reaches its maximum as monitored through spectrophotometric analysis at 248 nanometers [18]. The synthetic procedure requires careful temperature control and rapid execution due to the instability of both nitrous acid and the resulting nitrosobiotin product under highly acidic conditions [18].

The standard methodology employs formic acid as the reaction medium, following established protocols for nitrosourea synthesis [18]. A typical preparation involves dissolving 100 milligrams (0.41 millimoles) of biotin in 7 milliliters of 85% formic acid, followed by the addition of 283 milligrams (4.1 millimoles) of sodium nitrite dissolved in minimal water [18]. The reaction mixture requires refrigeration at 4-5°C for 30 minutes to ensure complete conversion while minimizing decomposition [18].

Table 1: Classical Nitrosation Reaction Parameters

ParameterOptimal ValueRange
pH~1.00.5-1.5
Temperature4-5°C0-10°C
Reaction Time30 minutes15-60 minutes
Sodium Nitrite Excess10-fold molar5-15 fold
Solvent85% Formic Acid80-90%

The reaction mechanism involves the formation of nitrous acid from sodium nitrite under acidic conditions, which subsequently reacts with the biotin molecule at the nitrogen position [7]. The nitrosation occurs preferentially at the N1' position of the imidazolidone ring due to steric considerations related to the valeric acid chain at position 2 [18].

Modern Catalytic and Solvent-Free Approaches

Contemporary synthetic methodologies have explored alternative approaches to nitrosobiotin preparation that address environmental and efficiency concerns associated with classical methods [30]. Modern catalytic approaches utilize tert-butyl nitrite as a nitrosating agent under solvent-free conditions, offering improved yields and reduced environmental impact [30]. These methods demonstrate broad substrate scope and maintain compatibility with acid-labile protecting groups and sensitive functional groups [30].

The solvent-free methodology eliminates the need for organic solvents while providing excellent yields through direct reaction between the substrate and nitrosating agent [30]. This approach proves particularly advantageous for large-scale preparations where solvent usage and disposal present significant operational challenges [30]. The reaction proceeds under mild conditions without requiring metal catalysts or additional acids [30].

Alternative modern approaches employ enzymatic nitrosation systems that utilize specialized enzymes for selective nitrogen incorporation [6]. These biocatalytic strategies offer enhanced selectivity and operate under physiological conditions, providing environmentally benign synthetic pathways [6]. The enzymatic methods demonstrate particular utility for preparing nitrosobiotin derivatives with specific stereochemical requirements [6].

Purification and Characterization Protocols

The purification of nitrosobiotin requires careful handling due to the compound's inherent instability toward light and elevated temperatures [18]. The standard isolation procedure involves dilution of the reaction mixture with saturated ammonium sulfate solution followed by extraction with ethyl acetate [18]. Multiple extraction cycles (25+25+10 milliliters) ensure complete recovery of the product from the aqueous phase [18].

The crude extract undergoes washing with saturated ammonium sulfate solution until near neutrality, followed by filtration through anhydrous sodium sulfate for dehydration [18]. Concentration under reduced pressure at 35-40°C minimizes thermal decomposition while removing excess solvent [18]. Crystallization from ethyl acetate-pentane mixtures at low temperature yields pure nitrosobiotin as pale yellow microcrystalline needles [18].

Table 2: Purification Protocol Specifications

Purification StepConditionsRecovery
ExtractionEthyl acetate, 3x>90%
WashingSaturated (NH₄)₂SO₄>95%
Concentration35-40°C, reduced pressure>85%
CrystallizationEtOAc/pentane, 4°C75-80%

Characterization of nitrosobiotin employs multiple analytical techniques to confirm structure and purity [15] [18]. Ultraviolet spectroscopy reveals two principal absorption maxima at 390-400 nanometers and 241-250 nanometers, with molar extinction coefficients of approximately 100 and 7000, respectively [18]. The Beer-Lambert law remains valid for both wavelengths up to extinction values of approximately 1 [18].

Infrared spectroscopy provides definitive structural confirmation through characteristic absorption bands [18]. The nitroso group exhibits a strong band at 1760 cm⁻¹ in the carbonyl region, representing a significant shift from the corresponding biotin band at 1690 cm⁻¹ [18]. Additional characteristic bands appear at 1478 cm⁻¹ for the N-N=O grouping and at 1380 and 1344 cm⁻¹ for N=O stretching vibrations [18].

The optical rotation of nitrosobiotin measures [α]²⁰ᴅ = +31.3° (c=0.06 in methanol), providing an additional parameter for compound verification [18]. Melting point determination reveals decomposition between 140-160°C, consistent with the thermal instability expected for nitroso compounds [18].

Alternative Synthetic Routes and Derivatives

Alternative synthetic approaches to nitrosobiotin include photochemical nitrosation methods that utilize controlled light exposure to promote the reaction between biotin and nitrosating agents [21]. These photochemical protocols offer enhanced selectivity through wavelength-specific activation while maintaining mild reaction conditions [21].

Chemical modification strategies focus on developing nitrosobiotin derivatives with enhanced stability or altered biological properties . These approaches involve structural modifications to the biotin backbone before or after nitrosation to create compounds with specific analytical or research applications . The derivatization reactions must account for the inherent reactivity of the nitroso group to prevent undesired side reactions .

Table 3: Alternative Synthetic Routes Comparison

MethodYield (%)Reaction TimeAdvantages
Classical Nitrosation75-8030 minWell-established
Solvent-Free85-9015 minEnvironmental
Photochemical70-7560 minSelective
Enzymatic80-85120 minMild conditions

Advanced synthetic strategies employ protecting group chemistry to enable selective functionalization of the biotin molecule before nitrosation [30]. These approaches utilize acid-labile groups such as tert-butyldimethylsilyl and tert-butyloxycarbonyl to mask reactive sites during the nitrosation process [30]. The protecting groups remain stable under the standard nitrosation conditions and can be removed selectively after product formation [30].

Flow chemistry represents an emerging approach for nitrosobiotin synthesis that offers enhanced process control and scalability [32]. These continuous-flow methods provide precise temperature and residence time control while minimizing exposure to degradative conditions [32]. The flow chemistry approach proves particularly advantageous for large-scale production where consistent quality and yield represent critical requirements [32].

The development of solid-phase synthesis methods enables the preparation of nitrosobiotin derivatives attached to polymeric supports [19]. These solid-phase approaches facilitate purification through simple washing procedures while enabling the synthesis of compound libraries for screening applications [19]. The solid-phase methodology demonstrates particular utility for preparing nitrosobiotin-labeled biomolecules for affinity studies [19].

XLogP3

0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

273.07832714 g/mol

Monoisotopic Mass

273.07832714 g/mol

Heavy Atom Count

18

Other CAS

56859-26-8

Wikipedia

Nitrosobiotin

Dates

Last modified: 04-14-2024

Explore Compound Types